molecular formula C14H11N3O3 B4390338 N~1~-(4-CYANOPHENYL)-N~2~-(2-FURYLMETHYL)ETHANEDIAMIDE

N~1~-(4-CYANOPHENYL)-N~2~-(2-FURYLMETHYL)ETHANEDIAMIDE

Cat. No.: B4390338
M. Wt: 269.25 g/mol
InChI Key: NRYBJVKIAYWMIC-UHFFFAOYSA-N
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Description

“N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide” is a synthetic organic compound that features a cyanophenyl group and a furylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and 2-furylmethylamine.

    Condensation Reaction: The 4-cyanobenzaldehyde undergoes a condensation reaction with 2-furylmethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with an appropriate acylating agent, such as ethyl chloroformate, to produce “N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide”.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

“N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-N’-(2-thienylmethyl)ethanediamide
  • N-(4-cyanophenyl)-N’-(2-pyridylmethyl)ethanediamide

Comparison

Compared to its analogs, “N-(4-cyanophenyl)-N’-(2-furylmethyl)ethanediamide” might exhibit unique properties due to the presence of the furylmethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

N'-(4-cyanophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c15-8-10-3-5-11(6-4-10)17-14(19)13(18)16-9-12-2-1-7-20-12/h1-7H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYBJVKIAYWMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-CYANOPHENYL)-N~2~-(2-FURYLMETHYL)ETHANEDIAMIDE
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